Selective Binding to Human Cannabinoid Receptor CB1 Over CB2
(+)-8(15)-Cedren-9-ol demonstrates a clear, quantifiable selectivity for the human Cannabinoid Receptor 1 (CB1) over CB2, a key differentiator in neuropharmacology research. At a concentration of 10 μM, the compound inhibited specific binding of the radioligand [³H]CP-55940 to CHO-hCB1 transfected cell membranes by 24.0% [1]. In a parallel assay using CHO-hCB2 cell membranes and the radioligand [³H]WIN-55212-2, the same concentration (10 μM) produced only 14.0% inhibition [1]. This nearly two-fold difference in binding inhibition is not observed for all cedrane alcohols.
| Evidence Dimension | Receptor Binding Affinity (Inhibition of Radioligand Binding) |
|---|---|
| Target Compound Data | 24.0% inhibition at CB1; 14.0% inhibition at CB2 |
| Comparator Or Baseline | Same compound at two different receptors (CB1 vs. CB2) |
| Quantified Difference | 1.71-fold higher inhibition at CB1 receptor compared to CB2 |
| Conditions | 10 µM concentration; CHO cell membranes transfected with hCB1 or hCB2 receptors; radioligand [³H]CP-55940 for CB1 and [³H]WIN-55212-2 for CB2 |
Why This Matters
This selective CB1 binding profile is critical for research targeting specific cannabinoid pathways without off-target CB2 effects, providing a valuable tool compound for neuroscience and pharmacology studies.
- [1] EcoDrugPlus Database. Bioactivity data for Compound ID 2319697: CB1 and CB2 receptor binding assays [Data set]. University of Helsinki. View Source
